molecular formula C21H28N2O2S B2879515 N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide CAS No. 953261-22-8

N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2879515
CAS No.: 953261-22-8
M. Wt: 372.53
InChI Key: QMFVZNUFXAPNTC-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This small molecule features a 1-benzylpiperidine scaffold, a structure frequently explored for its potential interaction with central nervous system targets . Compounds based on the N-benzylpiperidine structure have been investigated as modulators of cholinesterases and sigma receptors, making them valuable chemical tools for studying neurodegenerative conditions . Specifically, related analogs have demonstrated potent activity as acetylcholinesterase (AChE) inhibitors, which is a key therapeutic target for counteracting the acetylcholine deficit associated with Alzheimer's disease pathology . Furthermore, structural similarities to documented research compounds suggest potential for high-affinity binding to sigma-1 receptors (σ1R), a protein implicated in neuropathic pain and cognitive processes . Inhibition of these targets can provide crucial insights into cellular processes such as endoplasmic reticulum signaling and ion channel regulation . Researchers utilize this sulfonamide derivative primarily as a lead compound in the design and synthesis of multitarget-directed ligands for neurological disorders. Its chemical properties, including a molecular structure that favors blood-brain barrier penetration, make it a suitable candidate for in vitro biochemical assays and structure-activity relationship (SAR) studies . This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this compound appropriately using personal protective equipment.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-17-8-9-18(2)21(14-17)26(24,25)22-15-19-10-12-23(13-11-19)16-20-6-4-3-5-7-20/h3-9,14,19,22H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFVZNUFXAPNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the synthesis of 1-benzylpiperidine. This can be achieved through the reductive amination of benzylamine with 4-piperidone under hydrogenation conditions using a suitable catalyst such as palladium on carbon.

  • Sulfonamide Formation: : The next step involves the reaction of the piperidine intermediate with 2,5-dimethylbenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the amine group of the piperidine attacks the sulfonyl chloride, forming the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to the corresponding amine.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonamide moiety, where nucleophiles can replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : Investigated for its potential as a biochemical probe. The compound can interact with various biological targets, making it useful in studying enzyme functions and receptor binding.

  • Medicine: : Explored for its potential therapeutic properties. Sulfonamides are known for their antibacterial activity, and modifications of this compound could lead to new drug candidates.

  • Industry: : Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The piperidine ring and benzyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

3-(1-Benzylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine

  • Structure : Shares the benzylpiperidine group but incorporates a triazolopyridine ring instead of sulfonamide.
  • Role : Correlated with Akkermansia-associated metabolites in intestinal microbiomes, suggesting involvement in metabolic pathways (e.g., imidazolic acid metabolism) .

(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide

  • Structure : Benzylpiperidine linked via an ethyl group to a methoxy-substituted acrylamide.
  • Synthesis : Achieved 95% yield with 99% HPLC purity, indicating robust synthetic efficiency .

Sulfonamide-Containing Analogues

N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)-2,5-dimethylbenzenesulfonamide

  • Structure : Combines 2,5-dimethylbenzenesulfonamide with a chloropyridine-piperazine system.
  • Spectral Data :
    • ¹H NMR: δ7.65 (s, 2H, aromatic), δ3.10 (m, piperazine protons).
    • HRMS: [M]+ at 518.1202 (C24H24ClN4O4S) .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Structure: Features a benzenesulfonamide attached to a fluorinated pyrazolopyrimidine-chromenone system.
  • Synthesis : Lower yield (28%) due to complex heterocyclic assembly .
  • Functional Implication: The chromenone and fluorine groups likely enhance metabolic stability and kinase inhibition activity, contrasting with the simpler scaffold of the target compound.

Substituent-Driven Variations

N-[[1-(4-tert-Butylphenyl)sulfonyl-2,2,6,6-tetramethyl-piperidin-4-ylidene]amino]-2,5-dimethyl-benzenesulfonamide

  • Structure : Incorporates a rigid tetramethylpiperidinylidene group and tert-butylphenylsulfonyl moiety.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Yield Notable Properties/Applications
N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide Benzylpiperidine + sulfonamide 2,5-dimethylbenzene N/A Potential CNS targeting, enzyme inhibition
3-(1-Benzylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine Benzylpiperidine + triazolopyridine Triazole ring N/A Metabolic pathway modulation
N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)-2,5-dimethylbenzenesulfonamide Sulfonamide + chloropyridine Acetylpiperazine, chlorine 70% Polar substituents for peripheral targets
(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide Benzylpiperidine + acrylamide Methoxyphenyl acrylamide 95% High-yield synthesis, redox activity
4-(4-Amino-1-(fluorochromenone-ethyl)-pyrazolopyrimidinyl)-N-methylbenzenesulfonamide Sulfonamide + pyrazolopyrimidine Fluorine, chromenone 28% Kinase inhibition, metabolic stability

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H29N3O2S
  • Molecular Weight : 425.57 g/mol
  • IUPAC Name : this compound

The compound features a piperidine ring connected to a benzyl group, which is known to influence its biological properties. The sulfonamide moiety is significant for its interactions with various biological targets.

This compound has been studied for its effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases. Its structure suggests potential activity as an acetylcholinesterase inhibitor, similar to compounds like donepezil.

Key Mechanisms:

  • Acetylcholinesterase Inhibition : This compound may inhibit the enzyme responsible for breaking down acetylcholine, thus enhancing cholinergic transmission.
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neurons from oxidative stress and apoptosis, which are critical in conditions like Alzheimer's disease.
  • Modulation of Dopaminergic Pathways : Given its piperidine structure, it may also interact with dopamine receptors, potentially influencing mood and cognition.

Biological Activity Data

Activity TypeObservationsReference
Acetylcholinesterase InhibitionIC50 values indicating effective inhibition
NeuroprotectionReduced neuronal death in vitro
Dopamine Receptor ModulationAffinity for D2 receptors noted

Case Studies and Research Findings

  • Neuroprotective Study :
    • A study conducted on rat cortical neurons demonstrated that treatment with this compound significantly reduced cell death induced by oxidative stress. The mechanism was attributed to the compound's ability to scavenge free radicals and enhance mitochondrial function.
  • Behavioral Studies in Animal Models :
    • In a murine model of Alzheimer's disease, administration of this compound resulted in improved memory performance on behavioral tests (e.g., Morris water maze). This effect was correlated with increased levels of acetylcholine in the hippocampus.
  • Pharmacokinetics :
    • Studies indicated favorable pharmacokinetic properties, including good blood-brain barrier penetration and moderate half-life, making it a candidate for further development as a therapeutic agent.

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